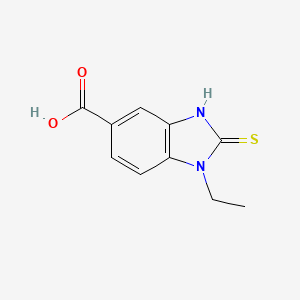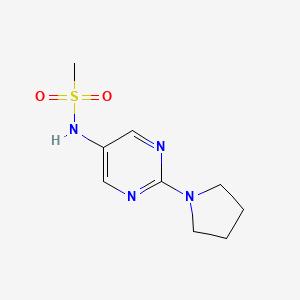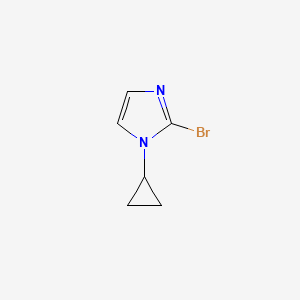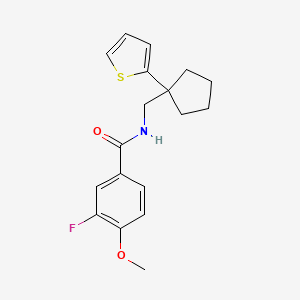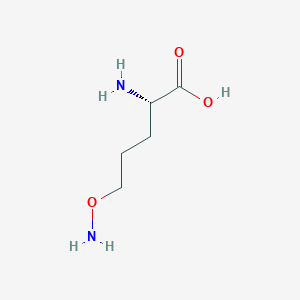
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including a pyridine ring, a 1,2,3-triazole ring, a trifluoromethyl group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyridine ring could be formed via a Chichibabin pyridine synthesis, the 1,2,3-triazole ring could be formed via a Huisgen 1,3-dipolar cycloaddition (often referred to as a “click reaction”), the trifluoromethyl group could be introduced via a nucleophilic substitution, and the benzamide group could be formed via a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine and 1,2,3-triazole rings would likely contribute to the compound’s aromaticity, the trifluoromethyl group would likely be a strong electron-withdrawing group, and the benzamide group could participate in hydrogen bonding .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could undergo electrophilic substitution, the 1,2,3-triazole ring could undergo cycloaddition reactions, the trifluoromethyl group could undergo nucleophilic substitution, and the benzamide group could undergo hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the pyridine and 1,2,3-triazole rings could contribute to its aromaticity and stability, the trifluoromethyl group could increase its lipophilicity, and the benzamide group could allow it to participate in hydrogen bonding .
科学的研究の応用
Photocatalysis Enhancement
The compound’s unique structure, which combines a pyridine-triazole motif with a trifluoromethylbenzamide group, lends itself to photocatalytic applications. Researchers have synthesized novel porphyrin derivatives based on similar principles of self-assembly . These derivatives exhibit stronger photocatalytic performance when assembled compared to their monomers. The enhanced photocatalytic stability of these self-assemblies makes them promising candidates for environmental remediation, water purification, and solar energy conversion.
Agrochemicals
Given the cyano substituent in the structure, this compound might have insecticidal properties. Similar diphenyl-1H-pyrazole derivatives with cyano groups have demonstrated moderate to high insecticidal activities against pests like the diamondback moth (Plutella xylostella) . Researchers could investigate its efficacy as a potential insecticide or pesticide.
将来の方向性
特性
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)14-4-2-1-3-13(14)15(25)21-9-11-10-24(23-22-11)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVBTOGABOIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


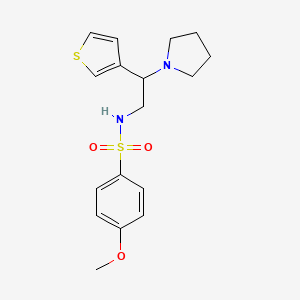
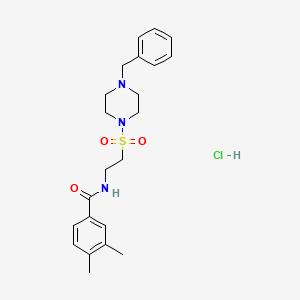

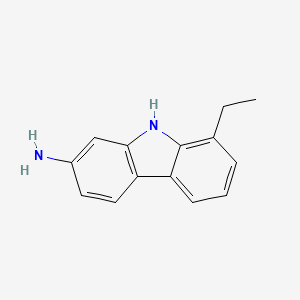
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

